2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole derivatives due to its efficiency and simplicity. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol .
Step 1: Preparation of substituted thiourea
Step 2: Hantzsch thiazole synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the thiazole compound.
Reduction: Amino derivatives of the thiazole compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, transcription, and translation, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxamide
Uniqueness
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity by altering the electrophilicity of the carbon atoms. This facilitates its interaction with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-11-8-10(6-7-12(11)18)20-15(22)14-13(21-16(19)23-14)9-4-2-1-3-5-9/h1-8H,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUASWOCHBCTNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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